4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride
CAS No.:
Cat. No.: VC17741135
Molecular Formula: C9H16ClN3O
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.
![4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride -](/images/structure/VC17741135.png)
Specification
Molecular Formula | C9H16ClN3O |
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Molecular Weight | 217.69 g/mol |
IUPAC Name | 3-(aminomethyl)-4-(2-methylpyrazol-3-yl)butan-2-one;hydrochloride |
Standard InChI | InChI=1S/C9H15N3O.ClH/c1-7(13)8(6-10)5-9-3-4-11-12(9)2;/h3-4,8H,5-6,10H2,1-2H3;1H |
Standard InChI Key | JCSMLFBZPWIUGR-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(CC1=CC=NN1C)CN.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a butan-2-one scaffold (C4H7O) substituted at the 3-position with a (1-methyl-1H-pyrazol-5-yl)methyl group and at the 4-position with an amino group, forming the hydrochloride salt. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is methylated at the 1-position to enhance stability and modulate electronic properties . The hydrochloride salt improves solubility in polar solvents, a common strategy for bioactive molecules .
Molecular Formula and Weight
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Empirical Formula: C9H15N3O·HCl
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Molecular Weight: 217.5 g/mol (calculated from exact atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, Cl=35.45).
Key Functional Groups
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Ketone (C=O): At position 2 of the butanone backbone, contributing to polarity and hydrogen-bonding potential.
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Primary Amine (-NH2): Protonated as -NH3+Cl⁻ in the hydrochloride salt, enhancing water solubility.
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Pyrazole Ring: Aromatic system with nitrogen atoms at positions 1 and 2, modified by a methyl group at position 1 to prevent tautomerization .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of this compound is documented, analogous pyrazole-ketone derivatives are synthesized via:
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Cyclocondensation: Reaction of hydrazine derivatives with diketones to form pyrazole rings, as demonstrated in the synthesis of 3,5-diphenylpyrazole hydroxamates .
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Alkylation: Introduction of the (1-methyl-1H-pyrazol-5-yl)methyl group to a preformed 4-amino-butan-2-one intermediate using alkyl halides or Mitsunobu conditions .
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Salt Formation: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt, a standard procedure for amine-containing compounds .
Example Protocol (Hypothetical)
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Step 1: Synthesize 1-methyl-1H-pyrazole-5-methanol via Vilsmeier-Haack reaction.
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Step 2: Convert the alcohol to a chloride using thionyl chloride.
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Step 3: Alkylate 4-amino-butan-2-one with the pyrazole-methyl chloride under basic conditions.
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Step 4: Precipitate the hydrochloride salt by adding HCl to the reaction mixture.
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Profiles
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